molecular formula C11H11N3O8 B154376 2-(2,4-Dinitroanilino)pentanedioic acid CAS No. 1655-48-7

2-(2,4-Dinitroanilino)pentanedioic acid

Cat. No. B154376
CAS RN: 1655-48-7
M. Wt: 313.22 g/mol
InChI Key: NZBKHTRVUNPZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dinitroanilino)pentanedioic acid is a chemical compound with the molecular formula C11H11N3O8 and a molecular weight of 313.22 g/mol1. It is not intended for human or veterinary use and is primarily used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(2,4-Dinitroanilino)pentanedioic acid. However, a related compound, labionin, which contains 2,4-diamino-2-(mercaptomethyl)pentanedioic acid, has been synthesized via a nitrogen-centred-radical-triggered 1,5-HAT reaction2.



Molecular Structure Analysis

The molecular structure of 2-(2,4-Dinitroanilino)pentanedioic acid consists of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 8 oxygen atoms1. Unfortunately, I couldn’t find more detailed information about its structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-(2,4-Dinitroanilino)pentanedioic acid. However, it’s worth noting that organonitrate compounds, such as 2-(2,4-Dinitroanilino)phenol, can range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,4-Dinitroanilino)pentanedioic acid are not explicitly mentioned in the available literature. However, physical properties generally include characteristics such as color, density, hardness, and melting and boiling points, while chemical properties describe the ability of a substance to undergo a specific chemical change5.


Scientific Research Applications

UV Protection Properties for Ink

2,4-Dinitrophenol, 2,4-dinitroaniline, 2,6-dinitroaniline, and 2,6-dinitrobenzoic acid have shown effectiveness in UV absorption within the UV region below 400 nm. The inclusion complex of these dinitro compounds with β-cyclodextrin has been utilized to enhance the UV protection properties of ballpoint pen ink against photodegradation. This approach significantly increases the absorption intensities and improves the ink's stability, as confirmed by UV-Visible spectroscopic methods (Srinivasan, Radhakrishnan, & Stalin, 2014).

Antineoplastic Activity

Novel 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives have been synthesized and evaluated for antineoplastic activity both in vitro and in vivo. These derivatives exhibited promising activity against several human cancer cell lines, including breast cancer (MCF-7), leukemia (K-562), ovarian cancer (OVACAR-3), colon adenocarcinoma (HT-29), and kidney carcinoma (A-498). The studies suggest that these derivatives, particularly the ureide, p-bromoanilide, p-nitroanilide, o-bromoanilide, and p-methylanilide, show better activity than the parent compound, potentially due to their substituents (Dutta, Ravali, Ray, & Nagarajan, 2015).

Synthesis and Characterization of Rare Earth Complexes

The synthesis of α oxo pentanedioic acid 2,4 dinitrobenzene hydrazone (H2LPN) and its rare earth complexes with elements such as La, Pr, Nd, Eu, and Gd have been reported. These complexes have been characterized using element analysis, IR, UV, and 1H NMR spectra, thermal analysis, and their relaxivity determined by INVREC.Au program, showcasing potential applications in various scientific research areas, including material science and chemistry (Zheng, 2000).

Safety And Hazards

The specific safety and hazards associated with 2-(2,4-Dinitroanilino)pentanedioic acid are not mentioned in the available literature. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for the use and study of 2-(2,4-Dinitroanilino)pentanedioic acid are not explicitly mentioned in the available literature. However, given its structural complexity, it could potentially be of interest in various areas of research.


Please note that this information is based on the available resources and there might be additional information in other scientific resources. Always handle chemical substances with care and use appropriate safety measures.


properties

IUPAC Name

2-(2,4-dinitroanilino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O8/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBKHTRVUNPZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297200
Record name 2,4-Dinitrophenyl-DL-glutamic acid
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Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dinitroanilino)pentanedioic acid

CAS RN

1655-48-7
Record name 2,4-Dinitrophenyl-DL-glutamic acid
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Record name N-(2,4-Dinitrophenyl)-DL-glutamic acid
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Record name 1655-48-7
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Record name 2,4-Dinitrophenyl-DL-glutamic acid
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